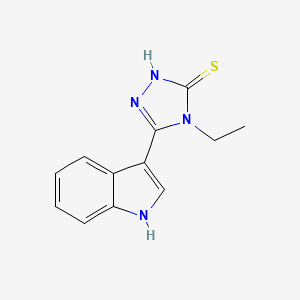

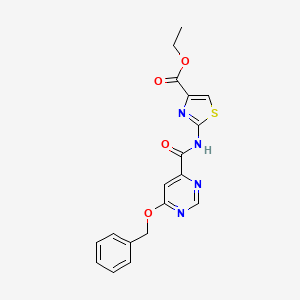

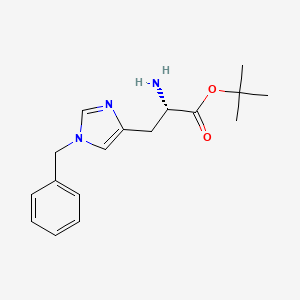

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are aromatic in nature and are found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives involves the reaction of β-arylethylamine with an aldehyde or ketone, followed by ring closure to give an aza-heterocycle . The synthesis of 2-(3-(1 H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1 H-pyrazol-1-yl)-4-phenylthiazole was achieved through the reaction of 3-(1 H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide with phenacyl bromide .Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Also, 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. Indole is crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学的研究の応用

- Researchers have investigated the potential of this compound as an anticancer agent. Its structural features make it interesting for targeting cancer cells selectively. Studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential in scavenging free radicals and reducing oxidative damage .

- The compound’s thiol group allows it to chelate (bind) with metal ions. Metal chelators are essential in various fields, including medicine and environmental science. Researchers have studied its ability to bind to metals like copper, iron, and zinc, which could have implications in metal detoxification and treatment of metal-related diseases .

- Inflammation is associated with various diseases, including autoimmune disorders. Some studies have investigated the anti-inflammatory properties of this compound. It may modulate inflammatory pathways and reduce inflammation, making it a potential therapeutic candidate .

- Preliminary research suggests that 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial activity. It has been tested against bacteria, fungi, and other pathogens. Further studies are needed to explore its mechanism of action and potential applications in treating infections .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Some studies have investigated whether this compound could protect neurons from damage. Its antioxidant and anti-inflammatory properties make it an interesting candidate for neuroprotection .

Anticancer Properties

Antioxidant Activity

Metal Chelation

Anti-Inflammatory Effects

Antimicrobial Activity

Neuroprotective Potential

作用機序

The mechanism of action of indole derivatives is diverse and depends on their specific biological activity. For instance, some indole derivatives showed inhibitory activity against influenza A . Others are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

将来の方向性

Indole derivatives have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives . The wide-ranging biological activity associated with indole derivatives ensures that the synthesis of indole derivatives remains a topic of current interest .

特性

IUPAC Name |

4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXKXVACIHNWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2554997.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)